molecular formula C13H10NNa3O7 B1250656 Phthalamoyl-L-glutamic acid trisodium

Phthalamoyl-L-glutamic acid trisodium

Cat. No.: B1250656
M. Wt: 361.19 g/mol
InChI Key: ULLWFPOIZHYSCE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalamoyl-L-glutamic acid trisodium is a synthetic derivative of glutamic acid, modified with a phthalamoyl group and neutralized as a trisodium salt. These analogs share features such as chelating properties (nitrilotriacetic acid) or biological activity (indoleacetyl glutamic acid), which may overlap with hypothetical applications of this compound.

Properties

Molecular Formula

C13H10NNa3O7

Molecular Weight

361.19 g/mol

IUPAC Name

trisodium;2-[(2-carboxylatobenzoyl)amino]pentanedioate

InChI

InChI=1S/C13H13NO7.3Na/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19;;;/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21);;;/q;3*+1/p-3

InChI Key

ULLWFPOIZHYSCE-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Synonyms

N,N-phthaloyl-L-glutamic acid
N-phthalamoyl-L-glutamic acid
N-phthaloyl-L-glutamic acid
N-phthaloylglutamic acid
N-phthaloylglutamic acid, (DL)-isomer
PhGA
pteroylhexaglutamylglutamic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Nitrilotriacetic Acid Trisodium: Clinical trial data (n=58) showed significant improvement in olfactory function (p<0.01) compared to saline controls .

Critical Gaps :

No direct evidence on this compound’s properties or applications.

Comparisons rely on structural analogs with divergent functions (chelator vs. plant hormone).

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